2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group at position 3 and a pyridinone moiety at position 3. The acetamide side chain is functionalized with a 2,4,6-trimethylphenyl group, contributing to its steric bulk and lipophilic character. The 1,2,4-oxadiazole ring is a key pharmacophore known for enhancing metabolic stability and binding affinity in medicinal chemistry applications, particularly in enzyme inhibition or receptor modulation . The presence of the 4-chlorophenyl group may enhance π-π stacking interactions in biological targets, while the trimethylphenyl substituent likely influences solubility and membrane permeability.
Properties
IUPAC Name |
2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O3/c1-14-10-15(2)22(16(3)11-14)26-20(30)13-29-12-18(6-9-21(29)31)24-27-23(28-32-24)17-4-7-19(25)8-5-17/h4-12H,13H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIXWPFINWVVPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide represents a novel chemical entity with potential pharmacological applications. This article reviews its biological activity based on diverse research findings, including antimicrobial properties and mechanisms of action.
Chemical Structure
The compound's structure can be depicted as follows:
This structure includes a dihydropyridine core and an oxadiazole ring, which are both known for their biological activities.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and dihydropyridine moieties exhibit significant antimicrobial properties. The following table summarizes the antibacterial activity of similar compounds:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4e | Staphylococcus aureus | 12.5 μg/mL |
| 4n | Aspergillus clavatus | 25 μg/mL |
| 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl} | Escherichia coli | TBD |
The compound's activity against E. coli and other pathogens is currently being evaluated using the National Committee for Clinical Laboratory Standards (NCCLS) protocols.
The proposed mechanism of action for compounds with similar structures involves the disruption of adenosine triphosphate (ATP) production in microbial cells. This interference leads to cell death or growth inhibition.
Study 1: Synthesis and Antimicrobial Screening
In a study conducted by researchers focusing on oxadiazole derivatives, several compounds were synthesized and screened for their antimicrobial efficacy. The synthesized compounds demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that the presence of the oxadiazole ring significantly enhanced the antimicrobial properties compared to related structures without this moiety .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis revealed that modifications on the phenyl ring and the dihydropyridine core could enhance biological activity. For instance, substituents such as chloro groups at specific positions improved the potency against S. aureus and Pseudomonas aeruginosa. The SAR findings suggest that optimizing these substituents could lead to more effective antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the 1,2,4-oxadiazole core but differ in substituents on the pyridinone ring and the acetamide side chain. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings:
Steric and Electronic Effects: The target compound’s 2,4,6-trimethylphenyl group imposes greater steric hindrance compared to the 4-isopropylphenyl group in the analog from . This may reduce off-target interactions but could also limit bioavailability .
In contrast, the 4-isopropylphenyl analog balances hydrophobicity with moderate solubility . The oxazole-containing compound () exhibits higher polarity due to the heteroaromatic oxazole ring, which may improve solubility but reduce blood-brain barrier permeability .
Computational Insights: Tools like AutoDock4 () enable comparative docking studies to predict binding affinities. For example, the trimethylphenyl group in the target compound may show stronger van der Waals interactions in hydrophobic enzyme pockets compared to smaller substituents .
Synthetic and Analytical Considerations :
- Crystallographic refinement via SHELX () is critical for resolving structural details of such compounds, particularly for confirming the oxadiazole ring geometry and substituent orientations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
